Bamipine lactate
Description
Historical Context and Evolution of Antihistamine Research: Academic Perspectives on First-Generation Compounds
The development of antihistamines marked a significant milestone in the medical management of allergic diseases. clinmedjournals.org The first H1 receptor antagonists were discovered in the 1930s, with the first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), being introduced in 1942. wikipedia.org This paved the way for the development of numerous other first-generation antihistamines, with at least 20 being marketed by 1950. wikipedia.org
These early antihistamines, including bamipine (B1667737), are characterized by their ability to cross the blood-brain barrier, which leads to sedative effects. clinmedjournals.orgnih.gov From a chemical perspective, first-generation antihistamines derive from various chemical stems that are also shared with cholinergic muscarinic antagonists, tranquilizers, and antipsychotics, explaining their broader range of effects and side effects. nih.gov Research into these compounds led to the crucial discovery that they act as H1 receptor antagonists, which in turn spurred the development of H2 receptor antagonists for gastric acid-related conditions. wikipedia.org While second-generation antihistamines, developed from the 1980s onwards, are now more commonly used due to their improved safety profile and reduced sedative effects, the foundational research on first-generation compounds like bamipine was instrumental in understanding histamine's role in allergic reactions and in the development of modern allergy treatments. nih.govnih.govwebmd.com
Academic Significance of Piperidine-Based Chemical Scaffolds in Drug Discovery
The piperidine (B6355638) nucleus is a nitrogen-containing heterocyclic moiety that is of central importance in medicinal chemistry. nih.govugent.be It is one of the most common heterocyclic fragments found in FDA-approved pharmaceuticals and serves as a cornerstone for over 70 commercialized drugs. ugent.beelsevier.com The widespread use of piperidine scaffolds is due to their ability to confer a range of desirable physicochemical and pharmacological properties to a molecule. ugent.beresearchgate.net
The academic and industrial interest in piperidine derivatives stems from their diverse biological activities. nih.gov These scaffolds have been successfully employed in the development of drugs targeting the central nervous system, as well as anticoagulants, antihistamines, and anti-cancer agents. ugent.be The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.net The three-dimensional nature of piperidine scaffolds is also increasingly being explored in fragment-based drug discovery to develop novel therapeutics. rsc.org The promising activities of piperidine-based compounds have placed them at the forefront of discovering new drug candidates for a variety of diseases. nih.gov
Structural Classification and Chemical Identity within Defined Pharmaceutical Agents
Bamipine is structurally classified as a phenylbenzamine, which is an aromatic compound containing a benzyl (B1604629) group N-linked to a benzamine. drugbank.com More specifically, it is identified as 4-(N-benzylanilino)-1-methylpiperidine. nih.govnist.gov As a pharmaceutical agent, it is categorized as a first-generation H1 antihistamine and an anticholinergic agent. ontosight.aiwikipedia.orgncats.io
The chemical formula for bamipine is C₁₉H₂₄N₂. nih.govnist.govwikipedia.org Bamipine lactate (B86563) is the lactate salt of bamipine, with the molecular formula C₂₂H₃₀N₂O₃. ontosight.ainih.govpharmacompass.com The formation of the lactate salt can influence the solubility and bioavailability of the compound. ontosight.ai
Table 1: Chemical Identifiers for Bamipine
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine | nih.gov |
| CAS Number | 4945-47-5 | nih.govnist.gov |
| Molecular Formula | C₁₉H₂₄N₂ | nih.govnist.govwikipedia.org |
| Molar Mass | 280.415 g·mol⁻¹ | wikipedia.org |
| InChI Key | VZSXTYKGYWISGQ-UHFFFAOYSA-N | nist.gov |
Table 2: Chemical Identifiers for Bamipine Lactate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid | pharmacompass.com |
| CAS Number | 61670-09-5 | nih.gov |
| Molecular Formula | C₂₂H₃₀N₂O₃ | nih.govpharmacompass.com |
| Molar Mass | 370.5 g/mol | nih.gov |
| UNII | 6K8KNJ07D8 | ontosight.ainih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61670-09-5 |
|---|---|
Molecular Formula |
C22H30N2O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C19H24N2.C3H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;1-2(4)3(5)6/h2-11,19H,12-16H2,1H3;2,4H,1H3,(H,5,6) |
InChI Key |
VUNFQOFEWHEROV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
61670-09-5 |
Pictograms |
Irritant |
Related CAS |
4945-47-5 (Parent) |
Synonyms |
amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Bamipine Lactate
High-Affinity Ligand Binding to Histamine (B1213489) H1 Receptors: Quantitative Assessments
The primary mechanism of action for bamipine (B1667737) is its function as a histamine H1 receptor antagonist. ontosight.aipatsnap.com This interaction is characterized by high-affinity binding, which has been quantified through various in vitro studies.
In Vitro Receptor Binding Assays and Radioligand Displacement Studies
The affinity of a compound for a specific receptor is a critical measure of its potential potency. For H1 receptor antagonists, this is commonly determined using radioligand displacement assays. These assays measure how effectively a compound (in this case, bamipine) competes with a radiolabeled ligand, such as [³H]mepyramine, for binding to the H1 receptor. universiteitleiden.nl The resulting data are often expressed as an inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.
In studies using human H1 receptors expressed in CHO-K1 cells, bamipine has demonstrated a high affinity. A German dissertation presented competition binding curves for several antihistamines, including bamipine, against [³H]mepyramine. uni-frankfurt.de While the specific Ki value from the graphical data requires careful analysis, it is grouped with other high-affinity first and second-generation antihistamines. uni-frankfurt.de Such studies are foundational for characterizing the direct interaction of bamipine at the molecular level. revvity.com
Table 1: Representative H1 Receptor Antagonist Affinities This table includes data for other antihistamines to provide context for bamipine's potency. The data is compiled from various studies and may have been determined using different experimental systems.
| Compound | Receptor | Ligand | Ki (nM) | Source |
|---|---|---|---|---|
| Bamipine | hH1 | [³H]mepyramine | *See Note | uni-frankfurt.de |
| Levocetirizine | hH1 | [³H]mepyramine | 3 | ucl.ac.be |
| Cetirizine (B192768) | hH1 | [³H]mepyramine | 6 | ucl.ac.be |
| (S)-cetirizine | hH1 | [³H]mepyramine | 100 | ucl.ac.be |
Note: The exact Ki value for Bamipine was presented in a graphical format in the cited source, showing its competitive binding alongside other reference antihistamines like ketotifen (B1218977) and mianserin. uni-frankfurt.de
Receptor Selectivity Profiling and Off-Target Interaction Analysis in Mechanistic Models
Elucidation of H1 Receptor Antagonism Mechanisms: Cellular and Subcellular Studies
Understanding how bamipine antagonizes the H1 receptor goes beyond simple binding affinity and involves its effects on cellular signaling pathways and the nature of its interaction at the receptor binding site.
Investigation of Cellular Signaling Pathway Modulation
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. nih.gov Activation of the H1 receptor by histamine leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca²⁺]i). smpdb.canih.gov
As an H1 receptor antagonist, bamipine blocks this cascade. By preventing histamine from binding and activating the receptor, bamipine inhibits the subsequent increase in intracellular calcium. smpdb.cahmdb.ca This blockade of calcium influx and release from intracellular stores is a key element in its mechanism of action, leading to the inhibition of histamine-induced effects like smooth muscle contraction. nih.gov Furthermore, by blocking H1 receptor-mediated signaling, antihistamines can reduce the activity of the NF-κB transcription factor, which decreases the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca
Characterization of Allosteric and Orthosteric Binding Sites
GPCR ligands can bind to the same site as the endogenous agonist (orthosteric site) or to a different site (allosteric site). nih.govfrontiersin.org Antagonists that bind to the orthosteric site directly compete with the agonist for binding. nih.gov This is known as competitive antagonism. The primary mechanism for most H1-antihistamines, including bamipine, is considered to be competitive inhibition at the H1 receptor. patsnap.comnih.gov This means bamipine binds to the orthosteric site, physically preventing histamine from binding and activating the receptor.
Studies on the H1 receptor have identified key amino acid residues that are critical for antagonist binding. While specific mutagenesis studies for bamipine were not found, research on other H1 antagonists like cetirizine has shown that residues such as Lys191 are crucial for high-affinity binding and determining the dissociation rate of the drug. ucl.ac.be The interaction of bamipine is presumed to occur within this same orthosteric pocket, which is nestled within the transmembrane helices of the receptor. researchgate.net Allosteric sites, often regulated by ions like sodium, have also been identified on the H1 receptor, but bamipine's primary action is consistent with orthosteric antagonism. researchgate.netmdpi.com
Analysis of Ancillary Pharmacological Actions: Molecular Basis of Anticholinergic Properties
Many first-generation H1 antihistamines possess additional pharmacological activities, with anticholinergic effects being the most prominent. ontosight.ainih.gov This activity stems from the blockade of muscarinic acetylcholine (B1216132) receptors. ontosight.aiwikipedia.org
Bamipine is explicitly noted to have anticholinergic properties. ontosight.aincats.iowikipedia.org This means it acts as an antagonist at muscarinic receptors. The molecular basis for this is structural similarity between certain features of H1 antihistamines and muscarinic antagonists, allowing them to bind to muscarinic receptors, albeit typically with lower affinity than their primary H1 target. drugbank.com The clinical manifestations of these anticholinergic effects are well-known, but the specific binding affinities (Ki values) of bamipine for the different muscarinic receptor subtypes (M1-M5) would be required for a complete quantitative assessment of its anticholinergic profile. Such data is available for other drugs like biperiden, which shows subtype selectivity within the muscarinic receptor family. nih.gov This off-target binding to muscarinic receptors is a defining characteristic of bamipine as a first-generation antihistamine. nih.gov
Preclinical Mechanistic Studies in In Vitro and Ex Vivo Biological Models
Preclinical research using in vitro and ex vivo models is fundamental to elucidating the specific molecular and cellular mechanisms of a drug candidate before clinical evaluation. For bamipine lactate (B86563), these studies provide critical insights into its pharmacological activity, extending beyond its primary classification as a histamine H1 receptor antagonist.
While the principal mechanism of bamipine is the competitive antagonism of the histamine H1 receptor, evidence suggests that its therapeutic effects may be augmented by additional anti-inflammatory properties. ncats.iopatsnap.com Research into the broader class of H1-antihistamines indicates that these molecules can modulate inflammatory cascades through pathways independent of H1-receptor blockade. researchgate.netnih.gov These effects often involve the inhibition of key transcription factors and the stabilization of cellular membranes.
In vitro studies on various first and second-generation H1-antihistamines have demonstrated an ability to suppress the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov NF-κB is a pivotal regulator of the immune response, controlling the genetic expression of a wide array of inflammatory mediators including cytokines, chemokines, and adhesion molecules. mdpi.com The inhibition of NF-κB by some antihistamines is presumed to occur through H1-receptor-dependent and -independent mechanisms. nih.gov This dual activity suggests a broader modulation of inflammatory processes than simple histamine blockade. For instance, some antihistamines have been shown to inhibit the release of pro-inflammatory mediators from mast cells and basophils and reduce the chemotaxis and activation of eosinophils. researchgate.net
| Potential Target/Pathway | Affected Cell Type(s) | Postulated Effect | Potential Mechanism |
|---|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Epithelial cells, Macrophages, Lymphocytes | Decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govmdpi.com | Inhibition of IκB phosphorylation and degradation, preventing NF-κB nuclear translocation. nih.gov |
| Activator Protein-1 (AP-1) | Epithelial cells | Reduced expression of inflammatory genes. | Inhibition of upstream signaling kinases (e.g., MAPK pathway). nih.gov |
| Mediator Release | Mast cells, Basophils | Inhibition of histamine and leukotriene release. researchgate.net | Stabilization of cell membranes and inhibition of calcium ion influx. researchgate.net |
| Lactate-Sensing Receptors (e.g., GPR81) | Macrophages, Mast Cells | Modulation of cellular metabolism and inflammatory signaling. nih.gov | Activation of GPR81 leading to suppression of the NF-κB pathway. nih.gov |
Bamipine is classified as a first-generation H1-antihistamine belonging to the piperidine (B6355638) chemical class. wikipedia.org Pharmacodynamic comparisons with other antihistamine classes, particularly the second-generation agents, highlight key differences in receptor selectivity, central nervous system (CNS) penetration, and duration of action. nih.gov These comparisons are often made using in vitro functional assays, such as intracellular calcium mobilization in cells expressing the human H1-receptor, and ex vivo models like the inhibition of histamine-induced responses in isolated tissues. arvojournals.org
First-generation antihistamines, including bamipine, are typically lipophilic molecules that can cross the blood-brain barrier, leading to sedative effects and anticholinergic activity by interacting with muscarinic receptors. patsnap.comontosight.ailymphosign.com In contrast, second-generation antihistamines (e.g., cetirizine, loratadine, fexofenadine) are generally more hydrophilic and are substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which significantly limits their CNS penetration and reduces sedative side effects. nih.gov
In vitro studies comparing the pharmacodynamics of different antihistamines often focus on parameters such as potency (IC50) and the kinetics of receptor binding (onset and offset of action). For example, studies have shown that some antihistamines like epinastine (B1215162) demonstrate a rapid onset of maximal inhibition of the H1-receptor, while others may require longer pre-incubation times to achieve full potency. arvojournals.org The duration of action can also be assessed in vitro by measuring the persistence of receptor inhibition after the drug is washed from the cell culture, a characteristic linked to the drug's receptor dissociation rate. arvojournals.org While specific comparative kinetic data for bamipine is not extensively published, its classification as a first-generation agent allows for a general comparison against newer chemical classes. jiaci.orgscielo.br
| Characteristic | First-Generation (e.g., Piperidines like Bamipine) | Second-Generation (e.g., Piperazines like Cetirizine; Others like Loratadine) |
|---|---|---|
| H1 Receptor Selectivity | Lower; may interact with muscarinic, adrenergic, and serotonergic receptors. lymphosign.com | High; minimal affinity for other receptor types. scielo.br |
| Blood-Brain Barrier Penetration | High (lipophilic). nih.gov | Low (hydrophilic, P-gp substrate). nih.gov |
| CNS Effects (Sedation) | Common. wikipedia.org | Minimal to none at standard doses. nih.gov |
| Anticholinergic Effects | Present. patsnap.com | Generally absent. lymphosign.com |
| Onset of Action | Generally rapid. | Variable; typically 1-2 hours for oral administration. nih.gov |
| Anti-Inflammatory Activity (Beyond H1-blockade) | Documented for some agents (e.g., chlorpheniramine). researchgate.net | Well-documented for most agents (e.g., inhibition of mediator release, adhesion molecule expression). researchgate.netnih.gov |
Computational and Structural Biology of Bamipine Lactate Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.com These models establish a mathematical correlation between the chemical structure and the biological or pharmacological effects of a compound. jocpr.com While specific QSAR models exclusively for bamipine (B1667737) lactate (B86563) are not extensively detailed in publicly available literature, the principles are widely applied to its class of drugs—first-generation H1 antihistamines. ramauniversity.ac.in
The development of a QSAR model involves several key stages: data collection, selection of molecular descriptors, model construction using statistical methods, and rigorous validation to ensure predictive accuracy. jocpr.com For H1 antihistamines, QSAR studies aim to identify the key structural features that govern their ability to bind to the histamine (B1213489) H1 receptor. ramauniversity.ac.in
Molecular descriptors are numerical values that characterize the properties of a molecule. jocpr.com They can be categorized into several types:
Topological descriptors: These describe the atomic connectivity and shape of the molecule. acs.org
Thermodynamic descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used. nih.govjddtonline.info
Electronic descriptors: These quantify the electronic properties, such as dipole moment. jddtonline.info
Hydrophobic descriptors: The lipophilicity of a compound, often represented by AlogP, is crucial for its interaction with biological membranes and receptors. jddtonline.info
In studies of antihistamines, descriptors related to hydrophobicity and molecular surface area have been found to be significant. For instance, one study identified FASA_H (the water-accessible surface area of hydrophobic atoms) and vsurf_CW2 (a descriptor related to the ratio of hydrophilic to total molecular surface) as key determinants for the association and dissociation rates of antihistamines at the H1 receptor. researchgate.netnih.gov Another QSAR study on a series of H1-receptor antagonists identified dipole moment, AlogP 98, Jurs, and LUMO descriptors as having a significant influence on biological activity. jddtonline.info The positive contribution of dipole and AlogP descriptors suggests that molecules with specific lipophilic and electronic characteristics are likely to have improved potency. jddtonline.info
Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Random Forest are employed to build the QSAR models. ptfarm.plfrontiersin.orgmdpi.com The goal is to generate a statistically robust model, often evaluated by parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²(CV)), and F-test value, that can predict the activity of new, untested compounds. mdpi.comnih.gov A generally acceptable QSAR model has an r² value greater than 0.6 and a q² value greater than 0.5. mdpi.com By using these models, researchers can screen virtual libraries of compounds and prioritize the synthesis of molecules with a higher probability of being active antihistamines. jocpr.comsciforum.net
Table 1: Examples of Molecular Descriptors Used in Antihistamine QSAR Studies
| Descriptor Type | Descriptor Example | Description | Relevance to Activity |
| Hydrophobic | AlogP 98 | A measure of the compound's lipophilicity (water-octanol partition coefficient). jddtonline.info | Influences membrane permeability and binding to hydrophobic pockets in the receptor. jddtonline.info |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. jddtonline.info | Important for electrostatic interactions with the receptor binding site. jddtonline.info |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. jddtonline.info | Relates to the molecule's ability to accept electrons in interactions. jddtonline.info |
| 3D-Steric | Mor19V | 3D atomic coordinates weighted by atomic van der Waals volumes. nih.gov | Encodes information about the molecule's 3D shape and bulk. nih.gov |
| Surface Area | FASA_H | Water-accessible surface area of all hydrophobic atoms divided by the total surface area. nih.gov | Determines the rate of association (kon) with the H1 receptor. nih.gov |
| Surface Area | vsurf_CW2 | A descriptor weighting the ratio of the hydrophilic surface to the total molecular surface. nih.gov | Determines the rate of dissociation (koff) from the H1 receptor. nih.gov |
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
To understand how bamipine lactate interacts with its biological target, the histamine H1 receptor, at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. researchgate.net These computational techniques provide insights into the binding mode, affinity, and stability of the ligand-receptor complex. researchgate.net
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For bamipine, this involves docking the molecule into a model of the histamine H1 receptor's binding pocket. The H1 receptor is a G-protein coupled receptor (GPCR), characterized by seven transmembrane helices. researchgate.net Docking studies on first-generation antihistamines reveal key interactions that anchor the ligand within the binding site. A crucial interaction for many H1 antagonists is an ionic bond between the protonated tertiary amine of the ligand and a conserved aspartate residue (Asp107) in the third transmembrane helix (TM3) of the receptor. researchgate.net Other important interactions often involve aromatic stacking between the diaryl structure of the antihistamine and aromatic residues (like tryptophan and tyrosine) in the binding pocket, as well as hydrogen bonds and van der Waals forces with other amino acid residues. researchgate.net
While specific docking and MD studies for bamipine are not widely published, the general findings for first-generation H1 antihistamines provide a strong framework for understanding its likely interactions. The N-benzyl and N-phenyl groups of bamipine would be expected to engage in hydrophobic and aromatic stacking interactions within the receptor's binding pocket, while the tertiary amine on the piperidine (B6355638) ring is crucial for the key ionic interaction with the aspartate residue. ramauniversity.ac.innih.gov
Table 2: Potential Key Interactions in Bamipine-H1 Receptor Complex
| Bamipine Moiety | Receptor Residue (Example) | Type of Interaction | Significance |
| Protonated Tertiary Amine | Aspartate (Asp107 in TM3) | Ionic Bond / Salt Bridge | Primary anchor point for most H1 antihistamines. researchgate.net |
| Benzyl (B1604629) Group | Tryptophan, Phenylalanine | π-π Stacking / Aromatic | Contributes to binding affinity and specificity. researchgate.net |
| Phenyl Group | Tyrosine, Phenylalanine | π-π Stacking / Aromatic | Stabilizes the ligand in the binding pocket. researchgate.net |
| Piperidine Ring | Leucine, Valine | Van der Waals / Hydrophobic | Enhances binding through favorable non-polar contacts. |
Conformational Analysis and Ligand-Based Pharmacophore Development
Conformational Analysis of bamipine involves studying the different three-dimensional arrangements that the molecule can adopt due to the rotation around its single bonds. Bamipine is a flexible molecule, and its specific conformation when binding to the H1 receptor is critical for its activity. ramauniversity.ac.in Computational methods, such as quantum mechanics and molecular mechanics, are used to calculate the energy of different conformations and identify the most stable, low-energy states. The "bioactive conformation"—the shape the ligand adopts inside the receptor's binding site—may not be the absolute lowest energy conformation in solution. Understanding the range of accessible conformations is essential for designing new molecules that are pre-organized to fit the receptor, potentially increasing their potency and selectivity.
Ligand-Based Pharmacophore Development is a technique used when the 3D structure of the target receptor is unknown or when researchers want to summarize the key features of a series of active compounds. A pharmacophore is an abstract 3D model that defines the essential structural features required for a molecule to be biologically active. ramauniversity.ac.in
For first-generation H1 antihistamines like bamipine, a common pharmacophore model includes:
Two Aromatic Rings (Ar1, Ar2): These are typically involved in aromatic stacking interactions with the receptor.
A Spacer (X): This connects the aromatic portion to the amine group. ramauniversity.ac.in
A Protonatable Tertiary Amine (N): This feature is crucial for forming the key ionic interaction with the receptor. ramauniversity.ac.in
The model also defines the specific distances and spatial relationships between these features. For many H1-antihistamines, the distance between the center of the diaryl ring system and the terminal nitrogen atom in the extended conformation is in the range of 5-6 Ångstroms. ramauniversity.ac.in By aligning a set of active antihistamines and identifying the common chemical features they share in 3D space, a pharmacophore model can be generated. This model serves as a 3D query for searching large chemical databases to find new, structurally diverse compounds that may also act as H1 antagonists.
In Silico Drug Design Methodologies and Virtual Screening Based on this compound Scaffolds
The chemical structure of bamipine, specifically its N-benzyl-N-phenyl-4-aminopiperidine core, can be used as a "scaffold" or starting point for in silico (computer-based) drug design. researchgate.netacs.org The goal is to design new molecules (analogs or derivatives) with potentially improved properties, such as higher potency, better selectivity, or a more favorable metabolic profile.
Virtual Screening is a key methodology in this process. It involves computationally screening large libraries of chemical compounds against a target to identify those most likely to bind and be active. jocpr.com There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the pharmacophore model developed from bamipine and other active H1 antihistamines. The pharmacophore acts as a filter to rapidly search through databases containing millions of compounds. Only molecules that match the pharmacophore's features (e.g., two aromatic rings and a tertiary amine in the correct 3D arrangement) are selected for further investigation.
Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, uses the 3D structure of the H1 receptor. The large library of compounds is docked into the receptor's binding site one by one. The compounds are then ranked based on a scoring function that estimates their binding affinity. Molecules with the best (most favorable) docking scores are identified as "hits" and can be prioritized for experimental testing.
By using the bamipine scaffold as a foundation, medicinal chemists can use these in silico methods to explore the effects of adding, removing, or modifying different functional groups. For example, they could investigate how substitutions on the benzyl or phenyl rings might enhance binding affinity or how modifications to the piperidine ring could influence the molecule's properties. acs.org This computational approach significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success, reducing the time and cost associated with synthesizing and testing large numbers of molecules. jocpr.com
Advanced Analytical Research Techniques for Bamipine Lactate Characterization
Chromatographic Methodologies for Purity Profiling and Mechanistic Degradation Studies
Chromatographic techniques are fundamental in pharmaceutical analysis for separating and quantifying components within a mixture. For Bamipine (B1667737) Lactate (B86563), these methods are employed to establish a purity profile, identify and quantify impurities, and study its degradation behavior under various stress conditions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy. scispace.com The development of a robust HPLC method is critical for separating Bamipine from its process-related impurities and degradation products. nih.govchromatographyonline.com
A specific reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of bamipine in combination with other pharmaceutical compounds. tandfonline.com This method provides a foundation for a stability-indicating assay for Bamipine Lactate. Key parameters of such a method would typically be developed and optimized as follows:
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides excellent separation for a wide range of compounds. researchgate.netnih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate at pH 4.7) and an organic solvent like acetonitrile is effective. tandfonline.com The ratio is optimized to achieve the best resolution and peak shape. For bamipine, a 35:65 ratio of aqueous buffer to acetonitrile has been reported as effective. tandfonline.com
Flow Rate: A typical flow rate of 0.9 to 1.0 mL/min ensures a good balance between analysis time and separation efficiency. tandfonline.comnih.gov
Detection: UV detection is commonly used, with the wavelength selected at a maximum absorbance for the analyte. For bamipine, a detection wavelength of 251 nm has been utilized. tandfonline.com
Retention Time: Under specific reported conditions, the retention time for bamipine was found to be 8.83 minutes. tandfonline.com
The development process involves systematically adjusting these parameters to achieve optimal separation, ensuring that all potential impurities are resolved from the main bamipine peak. scispace.com Validation of the method according to ICH guidelines is then performed to demonstrate its specificity, linearity, accuracy, precision, and robustness. chromatographyonline.com
Table 1: Illustrative HPLC Method Parameters for Bamipine Analysis
| Parameter | Condition |
| Column | Lichrosorb RP-2 (C2), 5 µm, 250 × 4.6 mm |
| Mobile Phase | Aqueous ammonium acetate (0.015 M, pH 4.7) : Acetonitrile (35:65) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 251 nm |
| Retention Time (Bamipine) | 8.83 min |
Data based on a method for simultaneous determination of bamipine and other compounds. tandfonline.com
Mechanistic degradation studies involve subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, as per ICH guidelines. nih.gov The resulting degradation products are then separated and identified using the developed stability-indicating HPLC method, often coupled with mass spectrometry. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for quantitative analysis and purity checks. nih.gov While specific HPTLC methods for this compound are not widely published, the technique is extensively used for the analysis of other antihistamines, demonstrating its applicability. nih.govakjournals.comcreative-proteomics.com
An HPTLC method for a compound like Bamipine would typically involve the following:
Stationary Phase: Silica gel 60 F254 HPTLC plates are commonly used for their high resolving power. nih.govptfarm.pl
Sample Application: Samples are applied as narrow bands using an automated applicator to ensure precision and reproducibility. nih.gov
Mobile Phase: A mixture of solvents is optimized to achieve separation. For antihistamines, typical mobile phases include combinations like toluene, methanol, and glacial acetic acid or ethyl acetate, methanol, and ammonia solution. nih.govnih.gov
Detection: Quantification is performed using a densitometric scanner at a specific wavelength (e.g., 230 nm). nih.gov
The method would be validated for parameters such as linearity, precision, accuracy, and specificity. nih.gov HPTLC is particularly useful for routine quality control and for screening multiple samples in parallel. nih.gov
Table 2: Example HPTLC Method Parameters for Analysis of Antihistamines
| Parameter | Condition |
| Stationary Phase | Aluminum plates precoated with silica gel 60 F254 |
| Mobile Phase | Toluene : Methanol : Glacial Acetic Acid (7.5:1:0.2, v/v/v) |
| Analyte Example | Diphenhydramine Hydrochloride (an antihistamine) |
| Rf Value | 0.20 ± 0.05 |
| Detection Wavelength | 230 nm |
| Linearity Range | 200–1200 ng/band |
| LOD / LOQ | 13.21 ng/band / 40.06 ng/band |
This table provides data for another antihistamine, Diphenhydramine HCl, to illustrate the typical parameters and performance of an HPTLC method that could be adapted for this compound analysis. nih.gov
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for the identification and quantification of volatile organic compounds (VOCs). mdpi.comresearchgate.net In the context of this compound, GC analysis is crucial for detecting residual solvents from the manufacturing process and for identifying any volatile degradation products that may form during storage. nih.gov
The analysis would involve:
Sample Preparation: Headspace sampling is often the preferred method for analyzing residual solvents in pharmaceutical powders, as it avoids dissolving the drug substance in a solvent.
GC Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is selected based on the expected volatile impurities.
Temperature Program: The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. nih.gov
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides identification based on the mass spectrum of the eluted compound. mdpi.com
The method would be validated to ensure it can accurately quantify residual solvents at levels compliant with ICH guidelines (e.g., USP <467>).
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and purity of a substance. For this compound, these methods are essential for confirming its identity and characterizing any impurities or degradation products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both 1H and 13C NMR are used to confirm the primary structure of Bamipine. Advanced NMR techniques, such as temperature-dependent NMR, are particularly useful for studying the conformational dynamics of the piperazine ring, a core structural feature of Bamipine. nih.govrsc.org
The piperazine ring can exist in different chair conformations, and the energy barrier for ring inversion can be determined. nih.gov Furthermore, the N-benzyl group introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the amide-like C-N bond, which can also be studied by dynamic NMR. nih.govscielo.br These conformational studies are vital as the three-dimensional shape of a drug molecule can significantly impact its biological activity.
For stereochemical analysis, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative configuration of stereocenters by measuring through-space proton-proton interactions. nih.gov While Bamipine itself has a single chiral center, understanding its stereochemistry is crucial.
Mass Spectrometry (MS), especially when hyphenated with liquid chromatography (LC-MS), is a powerful technique for identifying and characterizing impurities and degradation products. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. nih.gov
The process for impurity identification typically involves:
LC Separation: The HPLC method separates the impurities from the main this compound peak. researchgate.net
Mass Detection: The eluent is directed to the mass spectrometer. The mass of the parent ion of the impurity is determined. mdpi.com
Tandem MS (MS/MS): The parent ion is isolated and fragmented. The resulting fragmentation pattern provides structural information about the impurity. mdpi.com
Structure Elucidation: By analyzing the fragmentation pathway and comparing it to the structure of Bamipine, the structure of the impurity can be proposed. nih.govresearchgate.net This is crucial for understanding degradation mechanisms and identifying potentially toxic byproducts. For instance, studies on other lactate salts have shown that degradation can occur through pathways such as the loss of a functional group or the formation of new amide bonds. nih.gov
UV-Visible and Infrared (IR) Spectroscopy for Compound Identity Verification and Purity Assessments
UV-Visible and Infrared (IR) spectroscopy are powerful, non-destructive techniques widely utilized in academic and research environments for the qualitative and quantitative analysis of pharmaceutical compounds like this compound. These methods are instrumental in verifying compound identity and assessing purity by examining the interaction of the molecule with electromagnetic radiation.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule, particularly involving π-electrons in conjugated systems. The Bamipine molecule contains multiple aromatic rings (phenyl and benzyl (B1604629) groups), which act as chromophores and absorb strongly in the UV region. The lactate component itself does not have strong chromophores that absorb in the typical UV range (>290 nm); its UV absorption is generally weak and can be influenced by pH. nih.govnih.gov
The UV spectrum of this compound is primarily determined by the Bamipine moiety. The position and intensity of the absorption maxima (λmax) are characteristic of the compound's electronic structure and can be used for identity confirmation. Purity assessments can be performed by comparing the absorbance of a sample solution to that of a reference standard at a specific wavelength, as dictated by the Beer-Lambert law, which correlates absorbance directly with concentration. researchgate.net Any deviation from the expected absorption pattern or the presence of extraneous peaks may indicate the presence of impurities.
| Parameter | Typical Value/Range | Structural Origin |
|---|---|---|
| λmax 1 | ~260 - 270 nm | π→π* transitions in phenyl and benzyl rings |
| λmax 2 | ~220 - 230 nm | Electronic transitions in aromatic systems |
| Solvent | Methanol or Dilute Acid | Commonly used for antihistamine analysis researchgate.net |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This technique is exceptionally useful for confirming the presence of key structural features in this compound.
The IR spectrum of this compound will exhibit absorption bands corresponding to its various functional groups. The presence of aromatic C-H, aliphatic C-H, and C-N bonds from the Bamipine structure, as well as O-H and C=O vibrations from the lactate counter-ion, can be definitively identified. libretexts.org By comparing the IR spectrum of a sample to that of a known standard, one can verify its identity with high confidence. The absence of unexpected peaks confirms the sample's purity from contaminants with different functional groups.
| Vibrational Mode | Typical Wavenumber (cm-1) | Functional Group Origin |
|---|---|---|
| O-H Stretch (broad) | 3500 - 3200 | Hydroxy group of Lactate |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Benzyl rings of Bamipine |
| Aliphatic C-H Stretch | 3000 - 2850 | Piperidine (B6355638) ring and Methyl group of Bamipine |
| C=O Stretch | 1750 - 1700 | Carboxylate group of Lactate |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl and Benzyl rings of Bamipine |
| C-N Stretch | 1350 - 1000 | Tertiary amines in Bamipine |
Electrophoretic Methods for Impurity Detection and Separation: Academic Innovations
Electrophoretic methods, particularly Capillary Electrophoresis (CE), have emerged as powerful academic tools for the impurity profiling of pharmaceuticals. nih.gov CE offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes, making it an attractive alternative and a complementary technique to High-Performance Liquid Chromatography (HPLC). nih.gov Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of small molecule drugs like Bamipine. nih.gov
In CZE, charged molecules are separated based on their differential migration speeds in an electric field applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The separation is governed by the analyte's charge-to-size ratio. For a basic compound like Bamipine, analysis is typically performed in an acidic BGE where the amine functional groups are protonated, imparting a positive charge to the molecule. Process-related impurities or degradation products that are structurally similar to Bamipine may have slightly different charges or hydrodynamic radii, allowing for their effective separation. mdpi.com
Academic research has focused on optimizing various CZE parameters to achieve high-resolution separation of antihistamines from their potential impurities. nih.govscielo.brscielo.br Key parameters that are manipulated include the pH, concentration, and composition of the BGE, applied voltage, capillary temperature, and injection parameters. mdpi.comnih.gov The use of organic modifiers (e.g., acetonitrile, methanol) in the BGE can further enhance selectivity and separation efficiency. researchgate.net
| Parameter | Typical Condition/Range | Purpose |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 cm length, 75 µm i.d.) | Provides the separation channel |
| Background Electrolyte (BGE) | Phosphate or Borate buffer | Maintains pH and conducts current |
| pH | 2.0 - 3.0 | Ensures ionization of basic analytes nih.govscielo.br |
| Applied Voltage | 15 - 30 kV | Drives the electrophoretic separation scielo.brresearchgate.net |
| Temperature | 25 °C | Ensures reproducible migration times researchgate.net |
| Injection | Hydrodynamic (e.g., 50 mbar for 5s) | Introduces a small, precise plug of sample |
| Detection | UV Absorbance (e.g., 200-220 nm) | Monitors analytes as they pass the detector scielo.br |
Development and Validation of Stability-Indicating Analytical Methods in Research Settings
The development of stability-indicating analytical methods (SIAMs) is a critical component of pharmaceutical research and development. A SIAM is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. nih.govresearchgate.net The most common technique for developing a SIAM is reverse-phase HPLC (RP-HPLC). nih.gov
The development process begins with forced degradation or stress testing studies. researchgate.net In a research setting, this involves subjecting this compound to a variety of harsh conditions to intentionally induce degradation. The goal is to generate potential degradation products that might form during manufacturing, storage, or use. These stress conditions are typically more severe than those used in formal stability studies and are guided by the compound's known chemical properties. nih.gov
The typical stress conditions applied include:
Acid Hydrolysis: Treatment with acids (e.g., HCl).
Base Hydrolysis: Treatment with bases (e.g., NaOH).
Oxidation: Exposure to oxidizing agents (e.g., H₂O₂).
Thermal Degradation: Heating the sample in solid or solution form.
Photodegradation: Exposing the sample to UV and visible light. ukaazpublications.com
Following forced degradation, an HPLC method is developed to separate the intact this compound peak from all the newly formed degradation product peaks. researchgate.net This involves optimizing chromatographic parameters such as the column type (e.g., C18), mobile phase composition (solvents and buffers), flow rate, and detector wavelength. The use of a photodiode array (PDA) detector is highly advantageous as it can assess peak purity by comparing UV spectra across a single peak. biotech-asia.org
Once the separation is achieved, the method is validated according to established guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity (the ability to unequivocally assess the analyte in the presence of components that may be expected to be present), linearity, accuracy, precision, and robustness. nih.govbiotech-asia.org
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, reflux for several hours | To test for susceptibility to acid-catalyzed degradation biotech-asia.org |
| Base Hydrolysis | 0.1 M NaOH, reflux for several hours | To test for susceptibility to base-catalyzed degradation biotech-asia.org |
| Oxidation | 3-30% H₂O₂, room temperature | To evaluate stability towards oxidative stress nih.gov |
| Thermal Degradation | 60 - 80 °C for several hours/days | To assess the effect of heat on stability researchgate.net |
| Photolytic Degradation | Exposure to UV/Vis light (e.g., 1.2 million lux hours) | To determine light sensitivity ukaazpublications.com |
Exploration of Bamipine Lactate in Emerging Research Paradigms
Investigating Potential Pharmacological Mechanisms Beyond Classical Antihistamine Roles
While Bamipine (B1667737) is primarily recognized for its H1 antihistamine activity, emerging research has begun to illuminate a broader pharmacological profile, suggesting its potential interaction with biological targets beyond the histaminergic system. wikipedia.orgnih.gov The core structure of Bamipine, a 4-aminopiperidine (B84694) derivative, is a versatile scaffold found in various pharmaceutically active agents, hinting at its potential for a wider range of activities. researchgate.net
Initial studies have indicated that Bamipine may possess antimicrobial properties. Specifically, one study demonstrated that Bamipine treatment resulted in a 29% inhibition of Mycobacterium tuberculosis H37Rv in a microplate Alamar blue assay at a concentration of 6.25 µg/mL. ncats.io This finding opens a new avenue for investigating Bamipine and its derivatives as potential leads in the development of novel antimycobacterial agents.
Furthermore, the piperidine (B6355638) ring, a central feature of Bamipine's structure, is a common motif in compounds exhibiting antimalarial activity. researchgate.net Research into other piperidine-containing molecules has shown good selectivity and activity against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net This has led to research on piperidine-based derivatives as potential inhibitors of parasitic enzymes, such as Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH). researchgate.net The structural similarity of Bamipine to these active compounds suggests a plausible, though not yet fully explored, role in antimalarial research.
Additionally, the 4-arylaminopiperidine moiety of Bamipine is a structural feature it shares with compounds active on other significant central nervous system targets, including certain analgesic opioids and neurokinin 1 (NK1) receptor antagonists. researchgate.net This structural overlap provides a rationale for investigating Bamipine's potential effects on these non-histaminergic receptor systems.
Table 1: Investigated Non-Antihistamine Activities of Bamipine
| Research Area | Target/Organism | Finding | Source |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | 29% inhibition at 6.25 µg/mL. | ncats.io |
| Antimalarial (Theoretical) | Plasmodium falciparum | The piperidine core is common in active antimalarial compounds. researchgate.net | researchgate.netresearchgate.net |
Role of the Lactate Counterion in Advanced Drug Delivery Systems and Formulation Science
The lactate component of Bamipine lactate is not merely an inert salt-former but plays a significant role in the physicochemical properties of the compound, which is crucial for formulation and drug delivery. The selection of a counterion is a critical step in drug development, capable of modifying properties such as solubility, stability, and dissolution rate. researchgate.netnih.gov Carboxylic acid counterions, like lactate, are frequently used in pharmaceutical formulations. researchgate.net
Lactate's influence is particularly notable in modulating a drug's interaction with aqueous environments and polymeric matrices used in advanced drug delivery systems. For instance, research on chitosan, a biopolymer used in drug delivery, has shown that the lactate counterion's polar structure can lead to greater water absorption and expansion of the polymer matrix compared to other counterions like acetate. mdpi.com This is attributed to stronger interactions between the lactate ion and the polymer chains, which can hinder crystallization and result in a more amorphous structure that readily absorbs water. mdpi.com
The use of lactate can also enhance aqueous solubility, a key factor for developing parenteral formulations. nih.gov By forming a salt with the active pharmaceutical ingredient, the lactate counterion can significantly improve the dissolution characteristics of a drug. nih.gov Conversely, the principle of using specific salt forms can also be applied to create formulations with modified release profiles. By selecting an appropriate counterion to form a less soluble salt, the release of a drug can be retarded, which is a useful strategy for developing sustained-release (SR) dosage forms. nih.gov
Table 2: Influence of Lactate Counterion on Formulation Properties
| Property | Effect of Lactate | Mechanism | Source |
|---|---|---|---|
| Polymer Interaction | Promotes swelling and expansion of polymer matrices (e.g., chitosan). | The polar structure of the lactate ion increases water absorption. It can also lead to a more amorphous polymer structure. | mdpi.com |
| Aqueous Solubility | Generally enhances solubility. | Formation of a more soluble salt compared to the free base of the drug. | researchgate.netnih.gov |
| Drug Release Profile | Can be used to design controlled-release formulations. | By forming sparingly soluble salts, drug release can be slowed down. | nih.gov |
Structure-Guided Optimization for Novel Theoretical Therapeutic Applications
The chemical structure of Bamipine offers a foundation for structure-guided optimization to design novel derivatives with enhanced potency or entirely new therapeutic applications. This approach utilizes the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. medchemexpress.com While specific structure-guided optimization studies on Bamipine are not extensively documented, the principles can be applied based on its known structural motifs and potential non-antihistamine activities.
One promising area is the development of novel antimalarial agents. Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully applied to piperidine-based derivatives to identify potential inhibitors of Plasmodium falciparum lactate dehydrogenase (pLDH). researchgate.net These studies model how different chemical substitutions on the piperidine ring affect the molecule's binding affinity to the enzyme's active site. researchgate.net Applying this methodology to the Bamipine scaffold could involve:
Docking Studies: Virtually screening Bamipine and its theoretical derivatives against the crystal structure of pLDH to predict binding modes and affinities.
QSAR Modeling: Synthesizing a small library of Bamipine derivatives and testing their activity, then using the data to build a model that predicts the activity of new, unsynthesized compounds.
Chemical Synthesis: Creating optimized derivatives based on the model's predictions, for example, by modifying the N-benzyl or N-phenyl groups to enhance interactions with the target enzyme.
This same structure-guided approach could be used to explore the antimycobacterial activity or the theoretical interaction with NK1 receptors. researchgate.netncats.io By identifying the key interactions between Bamipine and a specific biological target through techniques like X-ray crystallography, researchers can rationally design modifications to improve ligand efficiency and develop compounds with novel therapeutic profiles. medchemexpress.com
Future Directions in this compound Research: Unexplored Biochemical Targets and Signaling Cascades
The preliminary findings on Bamipine's non-antihistamine activities pave the way for several future research directions. A primary focus would be to move from theoretical potential and initial observations to concrete mechanistic studies.
Unexplored Biochemical Targets:
Mycobacterium tuberculosis Enzymes: The observed inhibition of M. tuberculosis growth warrants an investigation into the specific molecular target. ncats.io Future studies could employ target identification techniques to determine if Bamipine or its metabolites interfere with essential bacterial enzymes or cellular processes.
Plasmodium falciparum Lactate Dehydrogenase (pLDH): Building on the research into other piperidine derivatives, a direct investigation into Bamipine's ability to inhibit pLDH is a logical next step. researchgate.net This would involve enzymatic assays to determine its inhibitory potency (IC50) and crystallographic studies to understand its binding mode.
Neurokinin and Opioid Receptors: The structural similarity of Bamipine's core to NK1 antagonists and certain opioids suggests that its binding profile at these receptors should be systematically evaluated. researchgate.net This could uncover novel CNS activities and potentially lead to the development of derivatives with improved selectivity for these targets over the H1 receptor.
Muscarinic Receptor Subtypes: Bamipine is known to have anticholinergic properties. wikipedia.orgncats.io A more detailed characterization of its activity across the different muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) could reveal a selective profile that might be exploited for new therapeutic indications.
Signaling Cascades:
Tachykinin Signaling: Should Bamipine or its derivatives prove to be effective NK1 receptor antagonists, this would implicate the tachykinin signaling pathway, which is involved in neuroinflammation, pain, and mood regulation.
Parasitic Glycolysis: Inhibition of pLDH would disrupt the glycolytic pathway in the malaria parasite, which is essential for its survival. Future research could explore the downstream effects of this inhibition on the parasite's energy metabolism and viability.
Q & A
Q. Resolution Strategy :
Conduct allometric scaling using established models (e.g., Wajima’s method) to predict human PK.
Validate with physiologically based pharmacokinetic (PBPK) modeling , incorporating:
- Plasma protein binding data.
- Renal/hepatic clearance rates.
| Parameter | Mouse | Rat | Human (Predicted) | Source |
|---|---|---|---|---|
| Half-life (t₁/₂) | 2.1 hr | 3.5 hr | 5.8 hr | |
| Bioavailability | 45% | 62% | 78% | Hypothetical |
Advanced: What experimental strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?
Variability arises from impurities (e.g., residual solvents, unreacted intermediates). Mitigation steps:
Process Optimization :
- Use high-purity lactic acid (≥99.9%) to prevent side reactions.
- Control reaction temperature (20–25°C) to avoid racemization.
Quality Control :
- Mandatory peptide content analysis for bioassays .
- Include stability-indicating assays (e.g., forced degradation under heat/light) .
Basic: What are the regulatory considerations for preclinical-to-clinical translation of this compound?
Key requirements from FDA and EMA include:
- Safety Pharmacology : Tiered testing (hERG assay, CNS safety).
- Toxicology : 28-day repeat-dose studies in two species.
- CMC Data : Detailed synthesis protocols, impurity profiles .
Advanced: How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo efficacy of this compound?
Q. Hypothetical Workflow :
In Vitro : Measure H₁ receptor IC₅₀ using radioligand binding assays (e.g., [³H]-pyrilamine).
In Vivo : Correlate with histamine-induced bronchoconstriction models.
Contradiction Analysis : If in vitro potency ≠ in vivo efficacy, consider:
- Blood-brain barrier penetration (LC-MS/MS brain tissue analysis).
- Active metabolites (e.g., via hepatic microsome incubations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
